molecular formula C17H14F3NO3 B6408049 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261914-03-7

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6408049
CAS No.: 1261914-03-7
M. Wt: 337.29 g/mol
InChI Key: CPIQNOBPTAZYPX-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring two key substituents: a trifluoromethyl (-CF₃) group at the 5-position and a phenyl ring at the 3-position. The phenyl ring is further substituted with an N-ethylaminocarbonyl (-NHCOC₂H₅) group. This structure combines lipophilic (CF₃), polar (carboxylic acid), and hydrogen-bonding (amide) functionalities, making it a candidate for applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-2-21-15(22)11-5-3-4-10(6-11)12-7-13(16(23)24)9-14(8-12)17(18,19)20/h3-9H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIQNOBPTAZYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691390
Record name 3'-(Ethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-03-7
Record name 3'-(Ethylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzoic acid and introduce the ethylaminocarbonyl group through a series of reactions involving amination and acylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The ethylaminocarbonyl group may interact with proteins or enzymes, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes, thereby impacting its bioavailability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name Substituents (Position) Key Functional Groups Potential Applications/Notes Reference
Target Compound 3-[3-(N-Ethylaminocarbonyl)phenyl] Benzoic acid, CF₃, amide High polarity due to amide and COOH
3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid 3-carboxyphenyl Two carboxylic acid groups, CF₃ Enhanced acidity; potential chelator
3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid 5-fluoro-2-methoxyphenyl CF₃, fluoro, methoxy Increased lipophilicity; agrochemical
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid 4-methylthiophenyl CF₃, methylthio (-SMe) Electron-rich; pesticide candidate
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid Amino-linked phenyl, methoxy CF₃, methoxy, secondary amine Solubility from methoxy; drug design

Key Observations:

Substituent Effects on Polarity: The target compound’s N-ethylaminocarbonyl group introduces polarity through hydrogen-bonding capacity, contrasting with the electron-donating methylthio group in ’s compound, which enhances stability but reduces solubility . Carboxylic acid derivatives (e.g., ) exhibit higher acidity (pKa ~2-3) compared to the target compound’s benzoic acid (pKa ~4-5), as the amide group reduces electron withdrawal from the COOH moiety .

Synthetic Approaches: Amide bond formation in the target compound likely parallels methods used for 3,5-bis(trifluoromethyl)benzamide derivatives, where coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate are employed . In contrast, amino-linked derivatives (e.g., ) require nucleophilic substitution or reductive amination steps .

Biological and Industrial Relevance: The trifluoromethyl group in all compounds enhances metabolic stability and lipophilicity, a trait shared with agrochemicals like flutolanil (), which contains a trifluoromethylbenzamide core .

Physical and Chemical Properties

  • Solubility : The target compound’s solubility in polar solvents (e.g., acetonitrile, DMSO) is expected to exceed that of purely lipophilic derivatives (e.g., 3-(4-methylthiophenyl)-5-trifluoromethylbenzoic acid) due to its ionizable COOH and polar amide groups .
  • Melting Point : Trifluoromethyl-substituted benzoic acids typically exhibit melting points >150°C, as seen in ’s 3-methylbenzofuran-5-carboxylic acid derivatives .

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